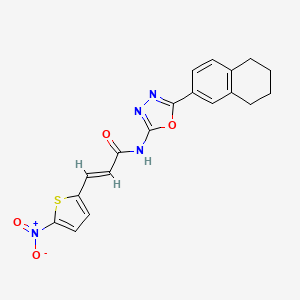

![molecular formula C22H22N4OS B2595044 2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894035-18-8](/img/structure/B2595044.png)

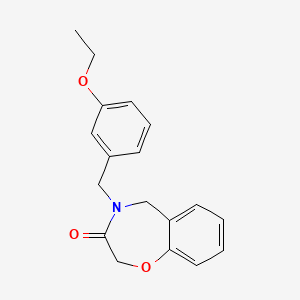

2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

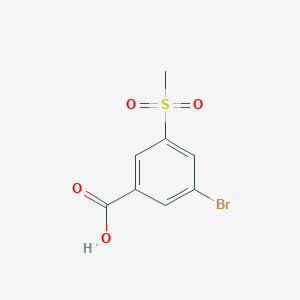

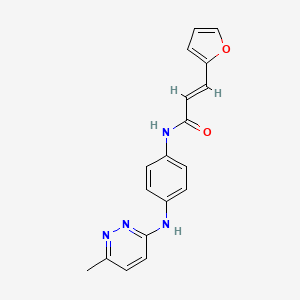

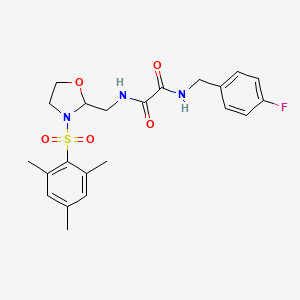

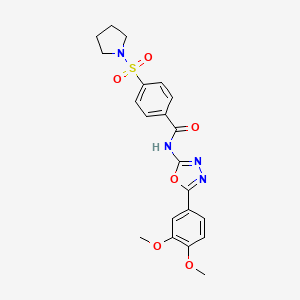

Beschreibung

Synthesis Analysis

The synthesis of this compound involves various steps and conditions . The structures of the derivatives were confirmed by 1 H-NMR, 13 C-NMR, 2D NMR, and LC-MS .Molecular Structure Analysis

The molecular structure of this compound was confirmed by various methods including 1 H-NMR, 13 C-NMR, 2D NMR, and LC-MS .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various steps and conditions . More detailed information about the chemical reactions involving this compound can be found in the referenced papers .Wissenschaftliche Forschungsanwendungen

Semiconductors for Plastic Electronics

The thiazolo[5,4-d]thiazole fused (bi)heterocycle, a component of the compound, is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This makes it a promising building block in the synthesis of semiconductors for plastic electronics .

Organic Photovoltaics

The aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which expand the conjugated backbone of the semiconducting material, are easily prepared . These molecules have shown high potential in the field of organic photovoltaics .

Ligandless Microwave-Assisted Pd(OAc)2-Catalyzed Direct Arylation

The compound can be used in an efficient microwave-assisted Pd(OAc)2-catalyzed direct arylation of thiazolo[3,2-b]-1,2,4-triazoles with aryl bromides under ligandless conditions . This method is functional group tolerant and provides rapid access to target compounds in good yields .

Synthesis of Diverse Chemical Compounds

Tolyl groups, which are part of the compound, are commonly found in the structure of diverse chemical compounds . They are considered nonpolar and hydrophobic groups . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .

Wirkmechanismus

Target of action

Compounds containing the triazole and thiadiazine moieties are known to have a wide range of biological activities . They can interact with various biological targets, including enzymes and receptors, due to their ability to form specific interactions with different target receptors .

Mode of action

The mode of action of such compounds often involves interactions with the target’s active site, leading to inhibition or activation of the target’s function . The specific mode of action for “2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide” would depend on its specific target.

Biochemical pathways

Depending on the specific target, these compounds can affect various biochemical pathways. For example, some triazole and thiadiazine derivatives have been found to have antimicrobial activities, suggesting they might interfere with essential biochemical pathways in microbes .

Pharmacokinetics

The ADME properties of such compounds would depend on their specific chemical structure. Some triazole and thiadiazine derivatives have been found to have good bioavailability .

Result of action

The molecular and cellular effects of these compounds can vary widely depending on their specific targets and mode of action. Some derivatives have been found to have antimicrobial, anticancer, and anti-inflammatory activities .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4OS/c1-15-5-3-7-17(11-15)13-20(27)23-10-9-19-14-28-22-24-21(25-26(19)22)18-8-4-6-16(2)12-18/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDBLYJQAPULEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-methoxyphenethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2594964.png)

![2-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid](/img/structure/B2594970.png)

![6-((3,4-dichlorobenzyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2594977.png)

![2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone](/img/structure/B2594980.png)

![4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole](/img/structure/B2594983.png)